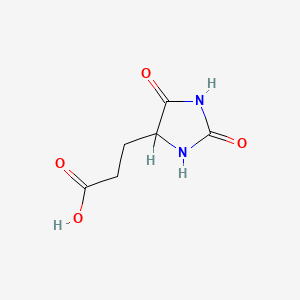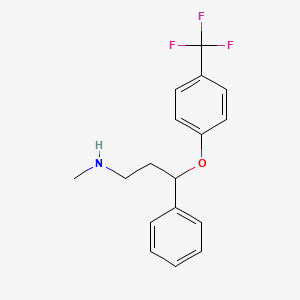
Gallocatechin-(4alpha->8)-epigallocatechin
Descripción general
Descripción
Gallocatechin-(4alpha->8)-epigallocatechin is a proanthocyanidin, a type of polyphenolic compound. It consists of gallocatechin and epigallocatechin units joined by a (4alpha->8)-linkage. This compound is found in various foods, particularly in teas such as green tea, black tea, and herbal tea .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gallocatechin-(4alpha->8)-epigallocatechin typically involves the coupling of gallocatechin and epigallocatechin units. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the (4alpha->8)-linkage. The process may involve the use of solvents such as methanol or ethanol to dissolve the reactants and promote the reaction.
Industrial Production Methods: Industrial production of gallocatechin-(4alpha->8)-epigallocatechin can be achieved through extraction from natural sources, such as tea leaves. The extraction process involves the use of solvents to isolate the compound, followed by purification steps such as chromatography to obtain the desired product in high purity .
Types of Reactions:
Oxidation: Gallocatechin-(4alpha->8)-epigallocatechin can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: The compound can also participate in reduction reactions, where it may be reduced to simpler phenolic compounds.
Substitution: Substitution reactions involving gallocatechin-(4alpha->8)-epigallocatechin can occur, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Simplified phenolic compounds.
Substitution Products: Various substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
Gallocatechin-(4alpha->8)-epigallocatechin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyphenolic interactions and reactions.
Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of gallocatechin-(4alpha->8)-epigallocatechin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Modulation: It can inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes.
Signal Transduction: Gallocatechin-(4alpha->8)-epigallocatechin can modulate signal transduction pathways, affecting gene expression and cellular responses.
Comparación Con Compuestos Similares
Gallocatechin-(4alpha->8)-catechin: Another proanthocyanidin with similar structural features but different biological activities.
Gallocatechin-(4alpha->8)-epicatechin: Shares the (4alpha->8)-linkage but differs in the specific catechin units involved.
Uniqueness: Gallocatechin-(4alpha->8)-epigallocatechin is unique due to its specific combination of gallocatechin and epigallocatechin units, which confer distinct antioxidant and biological properties compared to other similar compounds .
Propiedades
IUPAC Name |
(2R,3R)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24+,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEDIEITOBJPNI-MMKMIGCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331905 | |
| Record name | Gallocatechin-(4alpha->8)-epigallocatechin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68964-95-4 | |
| Record name | Prodelphinidin B4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68964-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallocatechin-(4alpha->8)-epigallocatechin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research mentions that Gallocatechin-(4α->8)-epigallocatechin (referred to as compound 8 in the study) exhibits superoxide anion radical scavenging activity. What structural characteristics contribute to this activity?
A1: The study by [] suggests that the presence of a pyrogallol-type B-ring in Gallocatechin-(4α->8)-epigallocatechin plays a role in its superoxide anion radical scavenging activity. Additionally, electron-withdrawing substituents like carbonyl and ketal carbons, as well as intramolecular hydrogen bonding, appear to enhance this scavenging activity. These structural features contribute to the compound's ability to counteract the autoxidation reaction and effectively scavenge superoxide anion radicals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



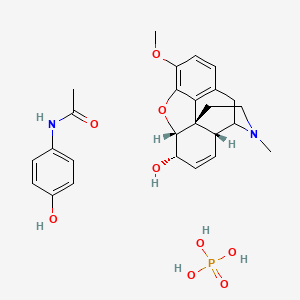

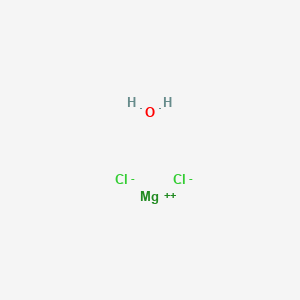
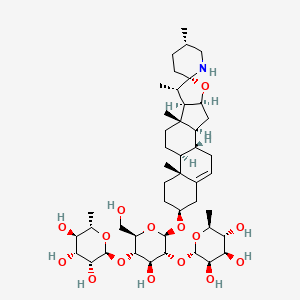

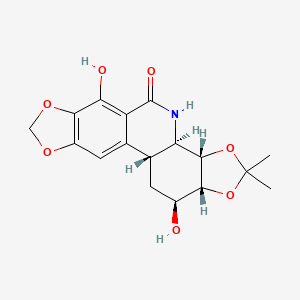
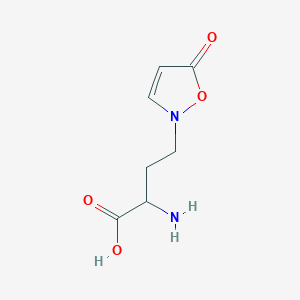
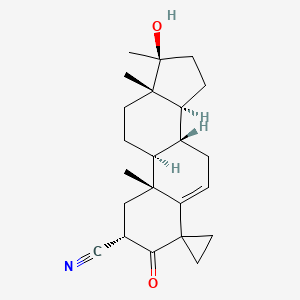
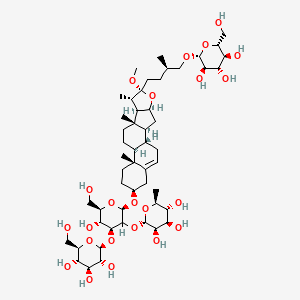
![2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1211870.png)
